Diethyl 2-isocyanatopentanedioate

Beschreibung

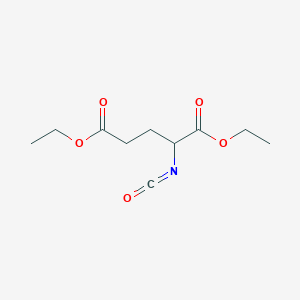

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-isocyanatopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTLQVZEVNEAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325635 | |

| Record name | Diethyl N-(oxomethylidene)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-23-0 | |

| Record name | Pentanedioic acid, 2-isocyanato-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 514228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17046-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl N-(oxomethylidene)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis & Application of Diethyl 2-Isocyanatopentanedioate: A Technical Guide

Executive Summary

Diethyl 2-isocyanatopentanedioate (commonly referred to as L-Glutamic Acid Diethyl Ester Isocyanate ) represents a critical bifunctional intermediate in the synthesis of biodegradable polyurethanes, peptidomimetics, and urea-linked drug conjugates. Its structural uniqueness lies in retaining the chirality of the natural L-glutamic acid pool while offering orthogonal reactivity: the isocyanate group (

This guide moves beyond standard textbook descriptions to provide a field-validated workflow for synthesizing this moisture-sensitive intermediate using Triphosgene , a safer solid alternative to gaseous phosgene, while strictly maintaining optical purity.

Part 1: Strategic Synthesis Protocol

The Precursor Logic

The synthesis targets the conversion of the primary amine of L-glutamic acid diethyl ester into an isocyanate. While traditional methods utilize gaseous phosgene (highly hazardous) or di-tert-butyl tricarbonate (low atom economy), the Triphosgene-mediated biphasic approach is the industry standard for laboratory-scale synthesis.

Why this method?

-

Safety: Triphosgene is a crystalline solid, minimizing inhalation risks compared to gas.

-

Chiral Integrity: The biphasic system (DCM/Aqueous NaHCO

) rapidly neutralizes the HCl by-product. This is critical because acidic conditions at high temperatures promote racemization of the

Experimental Workflow

Starting Material: L-Glutamic acid diethyl ester hydrochloride. Reagent: Bis(trichloromethyl) carbonate (Triphosgene).

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a nitrogen inlet. Ensure all glassware is flame-dried.

-

Biphasic Charge: Add L-Glutamic acid diethyl ester hydrochloride (1.0 eq) to the flask. Add Dichloromethane (DCM) (

concentration relative to substrate) and an equal volume of Saturated Aqueous NaHCO -

Cooling: Cool the vigorously stirred mixture to

using an ice bath. -

Triphosgene Addition: Dissolve Triphosgene (

) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.-

Note:

of triphosgene generates

-

-

Reaction: Stir at

for 15 minutes, then allow to warm to room temperature for 45 minutes.-

Monitoring: Monitor by TLC or IR (appearance of peak at

).

-

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic layers and dry over anhydrous MgSO

. -

Purification: Filter and concentrate under reduced pressure. The product is a colorless to pale yellow oil. If high purity is required, Kugelrohr distillation is preferred over column chromatography due to the instability of isocyanates on silica gel.

Synthesis Logic Diagram

Caption: Figure 1. Biphasic synthesis workflow preventing racemization via rapid acid neutralization.

Part 2: Characterization & Quality Control

Isocyanates are reactive electrophiles. Their characterization requires anhydrous conditions to prevent the formation of symmetrical ureas (a common impurity caused by moisture).

Key Spectroscopic Markers[1]

| Technique | Parameter | Expected Observation | Significance |

| FT-IR | Stretching Freq. | Strong, sharp peak confirming | |

| Downfield shift compared to amine precursor confirms conversion. | |||

| Polarimetry | Optical Rotation | Specific rotation varies by solvent, but must be negative. Positive values often indicate racemization or wrong isomer. | |

| TLC | Staining | Ninhydrin (-) | Product should NOT stain with Ninhydrin (no free amine). |

Troubleshooting Purity

-

Issue: Appearance of a peak at

(Urea carbonyl). -

Cause: Moisture ingress converting isocyanate to amine, which reacts with remaining isocyanate.

-

Remedy: Ensure all solvents are dried over molecular sieves (

) and glassware is flame-dried.

Part 3: Derivatization Strategies

The utility of Diethyl 2-isocyanatopentanedioate lies in its ability to couple with nucleophiles to form stable linkages.

Urea Conjugation (Drug Delivery)

Reaction with primary or secondary amines yields urea derivatives. This is widely used to conjugate drugs containing amine handles to the glutamic acid scaffold.

-

Protocol: Dissolve isocyanate (

) in anhydrous THF. Add amine ( -

Validation: Disappearance of the

IR peak; appearance of urea carbonyls at

Polyurethane Synthesis (Biodegradable Polymers)

Reacting the isocyanate with diols (e.g., PEG, polyester diols) creates polyurethanes with hydrolyzable ester side chains.

-

Catalysis: Tin(II) 2-ethylhexanoate (

) or Dibutyltin dilaurate (DBTDL) is often required to drive the reaction with less nucleophilic alcohols.

Derivatization Pathways[3]

Caption: Figure 2. Divergent reactivity profiles. Note the moisture sensitivity leading to impurities.

References

-

Tsai, J. H., et al. (2002).[2] "Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate." Organic Syntheses, 78, 220.[2]

- Core citation for the biphasic triphosgene protocol adapted for this guide.

-

Nowick, J. S., et al. (1992). "An improved method for the synthesis of enantiomerically pure amino acid ester isocyanates." The Journal of Organic Chemistry, 57(26), 7364-7366.

- Establishes the causality between base selection and prevention of racemiz

-

Knölker, H. J., et al. (1996). "Triphosgene in Organic Synthesis." Synlett, 1996(06), 502-504.

- Authoritative review on the safety and mechanism of triphosgene equivalents.

-

Kricheldorf, H. R. (1971). "Syntheses of Isocyanates and Polyurethanes from Amino Acid Esters." Journal of Macromolecular Science: Part A - Chemistry, 5(1).

- Foundational text on polymerizing glutamic acid isocyan

Sources

Technical Guide: Reactivity & Application of Diethyl 2-Isocyanatopentanedioate

Topic: Reactivity of Isocyanate Group in Diethyl 2-Isocyanatopentanedioate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Polymer Scientists.

Executive Summary

Diethyl 2-isocyanatopentanedioate (CAS: 16631-18-8), often referred to as diethyl

This guide analyzes the enhanced electrophilicity of the isocyanate group due to the

Molecular Architecture & Electronic Effects

The Alpha-Effect on Electrophilicity

The reactivity of the isocyanate group (-N=C=O) in diethyl 2-isocyanatopentanedioate is governed by the electronic environment of the

-

Inductive Activation (-I Effect): The ethyl ester group at the C2 position exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the nitrogen atom of the isocyanate, destabilizing the cumulative double bond system and significantly increasing the partial positive charge (

) on the isocyanate carbon. -

Reactivity Comparison: Consequently, diethyl 2-isocyanatopentanedioate exhibits higher kinetic reactivity toward nucleophiles compared to non-functionalized aliphatic isocyanates (e.g., hexyl isocyanate).

-

Steric Modulation: While electronically activated, the bulky ethoxycarbonyl group provides a degree of steric shielding, preventing uncontrolled polymerization often seen with smaller, highly reactive isocyanates.

Chemoselectivity Profile

The molecule possesses three potential reactive sites, but under controlled conditions (T < 40°C, pH < 8), the isocyanate group is the exclusive electrophile.

| Reactive Site | Functionality | Reactivity Order | Activation Condition |

| C2-Isocyanate | Electrophile | Primary (Fast) | Ambient temp, neutral/basic catalyst |

| C1-Ethyl Ester | Electrophile | Secondary (Slow) | High T, strong base/acid, enzymatic |

| C5-Ethyl Ester | Electrophile | Tertiary (Slowest) | High T, strong base/acid |

Core Reactivity Mechanisms

The primary utility of this molecule lies in its ability to form stable urea (with amines) or urethane (with alcohols) linkages while retaining the stereochemistry of the glutamic acid skeleton.

Nucleophilic Addition Pathways

Figure 1: Mechanistic pathways for nucleophilic attack on the isocyanate group. Note the parasitic pathway with water, which necessitates anhydrous handling.

Experimental Protocol: Synthesis of Glutamyl-Urea Conjugates

Objective: To conjugate Diethyl 2-isocyanatopentanedioate to a functional amine (e.g., a therapeutic amine or lysine-protected peptide) forming a urea linkage.

Safety: Isocyanates are sensitizers. All operations must be performed in a fume hood.

Reagents & Setup

-

Electrophile: Diethyl 2-isocyanatopentanedioate (1.1 equivalents).

-

Nucleophile: Target Amine (1.0 equivalent).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Water content must be <50 ppm.

-

Catalyst (Optional): Triethylamine (TEA) if the amine is a salt (e.g., HCl salt).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 2-neck round-bottom flask under Argon flow.

-

Charge with the Target Amine dissolved in anhydrous DCM.

-

Critical Step: If using an amine salt, add TEA (1.1 eq) and stir for 10 min to liberate the free base.

-

-

Controlled Addition:

-

Dissolve Diethyl 2-isocyanatopentanedioate in minimal DCM.

-

Add dropwise to the amine solution at 0°C (ice bath).

-

Rationale: The

-ester activation makes the isocyanate highly reactive. Low temperature prevents side reactions with the ester groups or dimerization.

-

-

Reaction Monitoring (Self-Validating Step):

-

Allow the reaction to warm to Room Temperature (RT) over 2 hours.

-

Validation: Extract an aliquot for FT-IR analysis.

-

Endpoint Criteria: Complete disappearance of the characteristic isocyanate peak at 2270 cm⁻¹ .[1]

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Purify via flash column chromatography (typically Hexane/Ethyl Acetate gradient).

-

Note: Avoid aqueous workups if the product is sensitive to hydrolysis; however, the ethyl esters are generally stable to brief neutral aqueous washes.

-

Analytical Validation & Monitoring

Reliable detection of the isocyanate group's consumption is critical for kinetic studies and quality control.

FT-IR Spectroscopy (The Gold Standard)

The isocyanate group has a distinct, strong dipole change resulting in a sharp absorption band.

-

Target Band: 2260–2275 cm⁻¹ (Asymmetric -N=C=O stretch).

-

Interference: Minimal. Carbonyls from esters appear at 1730–1750 cm⁻¹, and formed ureas/urethanes appear at 1640–1690 cm⁻¹, leaving the isocyanate region isolated.

Data Summary: Reactivity Metrics

| Parameter | Value / Observation | Implication |

| IR Peak (-NCO) | ~2270 cm⁻¹ | Primary monitoring signal. |

| Reaction Time (Amines) | 30–120 mins @ 25°C | Fast kinetics due to |

| Reaction Time (Alcohols) | 4–12 hours @ 60°C | Requires catalysis (e.g., Dibutyltin dilaurate). |

| Moisture Sensitivity | High | Forms urea impurities + CO₂ gas. |

Applications in Drug Delivery & Biomaterials

The specific structure of Diethyl 2-isocyanatopentanedioate allows for the creation of "smart" prodrugs and polymers.

Prodrug Design Workflow

By conjugating a drug via a urea linkage, the glutamic acid diester acts as a hydrophobic masking group that improves membrane permeability. Once intracellular, esterases hydrolyze the ethyl esters, followed by spontaneous or enzymatic cleavage of the urea bond to release the active drug.

Figure 2: Operational workflow for synthesis and validation.

References

-

Isocyanate Reactivity & Monitoring

-

Title: In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy.

- Source: ResearchG

-

URL:[Link]

-

-

Amino Acid Isocyanate Synthesis

- Title: Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(3-caprolactone)

-

Source: Polymer (Elsevier).

-

URL:[Link]

-

General Isocyanate Chemistry

- Title: Introduction to Polyurethane Chemistry.

- Source: ACS Public

-

URL:[Link]

- Reagent Profile: Title: Diethyl 2-isocyanatoglutarate - Application Notes. Source: BenchChem / Chemical Suppliers.

Sources

A Theoretical and Practical Guide to Diethyl 2-isocyanatopentanedioate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive theoretical and practical framework for understanding Diethyl 2-isocyanatopentanedioate, a molecule of significant interest for researchers, scientists, and professionals in drug development and polymer chemistry. Given the limited direct literature on this specific compound, this document synthesizes information from analogous structures and established chemical principles to predict its properties and guide future research.

Introduction: A Versatile Building Block

Diethyl 2-isocyanatopentanedioate is a bifunctional molecule featuring a highly reactive isocyanate group and two ester functionalities. This unique combination makes it a promising candidate as a versatile building block in organic synthesis. The isocyanate group can readily react with a wide range of nucleophiles, such as alcohols, amines, and even water, to form stable carbamate, urea, and amine linkages, respectively. The ester groups, on the other hand, can be hydrolyzed to the corresponding carboxylic acids, offering further opportunities for chemical modification. This dual reactivity opens up possibilities for the synthesis of a diverse array of complex molecules, including peptidomimetics, functionalized polymers, and novel heterocyclic scaffolds for drug discovery.

Proposed Synthesis of Diethyl 2-isocyanatopentanedioate

The most plausible synthetic route to Diethyl 2-isocyanatopentanedioate involves the phosgenation of its corresponding amino ester precursor, Diethyl 2-aminopentanedioate (diethyl glutamate). This reaction is a well-established method for the synthesis of isocyanates.

Experimental Protocol: Synthesis via Phosgenation

Materials:

-

Diethyl 2-aminopentanedioate hydrochloride

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

An inert, high-boiling point solvent (e.g., toluene, o-dichlorobenzene)

-

A non-nucleophilic base (e.g., a hindered tertiary amine like diisopropylethylamine)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

A solution or slurry of Diethyl 2-aminopentanedioate hydrochloride in the chosen inert solvent is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and an inlet for inert gas.

-

The reaction vessel is flushed with inert gas to ensure anhydrous conditions.

-

The non-nucleophilic base is added to the reaction mixture to neutralize the hydrochloride and liberate the free amine.

-

Phosgene (or its equivalent) is introduced into the reaction mixture at a controlled rate. The reaction is typically performed at elevated temperatures to facilitate the formation of the isocyanate.

-

The progress of the reaction is monitored by a suitable analytical technique, such as infrared (IR) spectroscopy, by observing the disappearance of the N-H stretching vibrations of the starting amine and the appearance of the characteristic strong N=C=O stretching band of the isocyanate.

-

Upon completion of the reaction, the excess phosgene and the solvent are removed under reduced pressure.

-

The crude Diethyl 2-isocyanatopentanedioate is then purified by fractional distillation under high vacuum to yield the pure product.

Causality Behind Experimental Choices: The use of an inert, high-boiling solvent is crucial to maintain the reaction temperature required for the phosgenation reaction while preventing any unwanted side reactions. A non-nucleophilic base is employed to avoid competition with the amine for the electrophilic phosgene. The reaction is carried out under anhydrous conditions as isocyanates are highly reactive towards water.

Caption: Proposed workflow for the synthesis of Diethyl 2-isocyanatopentanedioate.

Predicted Spectroscopic and Physicochemical Properties

The structural features of Diethyl 2-isocyanatopentanedioate suggest a set of predictable spectroscopic and physicochemical properties.

Infrared (IR) Spectroscopy

The IR spectrum of Diethyl 2-isocyanatopentanedioate is expected to be dominated by a very strong and sharp absorption band in the region of 2280-2240 cm⁻¹[1][2]. This band is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. Other significant absorption bands would include the C=O stretching vibrations of the two ester groups, typically appearing around 1750-1730 cm⁻¹, and the C-O stretching vibrations in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the different proton environments in the molecule. The ethoxy groups of the esters would give rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The protons on the pentanedioate backbone would appear as a set of multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. Key predicted chemical shifts are summarized in the table below. The isocyanate carbon is expected to resonate in the 120-130 ppm range, while the ester carbonyl carbons would appear further downfield, typically between 165 and 175 ppm[3][4].

| Predicted Spectroscopic Data | |

| Technique | Predicted Key Signals |

| IR (cm⁻¹) | ~2270 (strong, sharp, -N=C=O stretch), ~1740 (strong, C=O ester stretch) |

| ¹H NMR (ppm) | Triplet and Quartet for ethyl groups, multiplets for the pentanedioate backbone |

| ¹³C NMR (ppm) | ~170 (ester C=O), ~125 (-N=C=O), ~60 (ester O-CH₂), ~14 (ester CH₃) |

Mass Spectrometry

Mass spectrometry would be a valuable tool for confirming the molecular weight of Diethyl 2-isocyanatopentanedioate. The fragmentation pattern would likely involve the loss of ethoxy groups and other characteristic fragments of the pentanedioate backbone[5].

Reactivity and Potential Applications

The high reactivity of the isocyanate group is the cornerstone of the potential applications of Diethyl 2-isocyanatopentanedioate.

Reactivity Profile

The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by a wide variety of compounds containing active hydrogen atoms.

-

Reaction with Alcohols: In the presence of an alcohol, Diethyl 2-isocyanatopentanedioate would readily form a stable carbamate (urethane) linkage. This reaction is fundamental to the synthesis of polyurethanes.

-

Reaction with Amines: Primary and secondary amines would react rapidly with the isocyanate group to form urea derivatives. This reaction is widely used in the synthesis of agrochemicals and pharmaceuticals.

-

Reaction with Water: Water can react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a urea linkage. This reactivity necessitates handling the compound under anhydrous conditions.

Caption: Predicted reactivity of Diethyl 2-isocyanatopentanedioate with common nucleophiles.

Potential Applications in Drug Development and Polymer Science

The unique bifunctional nature of Diethyl 2-isocyanatopentanedioate makes it a valuable tool for both drug discovery and materials science.

-

Drug Development: The ability to react with amines and alcohols makes it a useful scaffold for the synthesis of peptidomimetics and other biologically active molecules. The pentanedioate backbone can serve as a flexible linker to connect different pharmacophores. The ester groups can also be hydrolyzed to provide additional points for modification or to improve the solubility of the final compound.[6]

-

Polymer Science: As a di-functional isocyanate (after potential conversion of the ester groups to other reactive functionalities), this molecule could serve as a cross-linking agent or a monomer in the synthesis of novel polyurethanes and other polymers. The pentanedioate backbone could impart flexibility and other desirable properties to the resulting polymer.

Theoretical Studies: A DFT Perspective

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of Diethyl 2-isocyanatopentanedioate. Such studies can help to predict the geometry of the molecule, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information can be used to rationalize the observed reactivity and to predict the outcomes of reactions. For instance, the LUMO is expected to be localized on the isocyanate group, confirming its electrophilic nature. DFT calculations can also be used to predict the vibrational frequencies of the molecule, which can be compared with the experimental IR spectrum to aid in its characterization.[7][8][9]

Safety Considerations

Isocyanates are known to be potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood.[10][11][12][13][14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All waste containing isocyanates should be disposed of according to institutional safety guidelines.

Conclusion

While direct experimental data on Diethyl 2-isocyanatopentanedioate is scarce, this in-depth theoretical guide provides a solid foundation for its synthesis, characterization, and potential applications. By leveraging the well-established chemistry of isocyanates and diethyl pentanedioate derivatives, we have outlined a clear path for researchers to explore the potential of this versatile molecule. The predicted properties and reactivity profiles presented herein offer a valuable starting point for future experimental investigations in the fields of drug discovery, polymer chemistry, and beyond.

References

- NMR Spectra of New Compounds. (n.d.).

- TRIS(2-CARBOXYETHYL) ISOCYANURATE(2904-41-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23).

- Application Notes and Protocols: Diethyl Bis(2-cyanoethyl)malonate in Material Science. (n.d.). Benchchem.

- Ethyl 3-[1-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorin-2-yl)propan-2-ylidene]carbazate: a combined X-ray and density functional theory (DFT) study. (2025, August 6). ResearchGate.

- Diethyl 2-(2-cyanoethyl)-malonate. (n.d.). NIST WebBook.

- A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate. (n.d.). Benchchem.

- DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of diethyl diethylmalonate. (2020, June 5). Sciencemadness.org.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Isocyanates and human health: Multi-stakeholder information needs and research priorities. (n.d.). PMC - NIH.

- FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. (n.d.). ResearchGate.

- 13C NMR Chemical Shift. (n.d.). Oregon State University.

- Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (n.d.). MDPI.

- SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.

- Drug Development Considerations for Additives to Organ Preservation Solutions. (2025, May 1). PubMed.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.

- Review of the Occupational Exposure to Isocyanates:Mechanisms of Action. (2025, August 6). ResearchGate.

- DFT Study on the adsorption of diethyl, ethyl methyl, and dimethyl ethers on the surface of Gallium doped graphene. (2025, August 6). ResearchGate.

- Diethyl 2-methyl-3-oxopentanedioate | 16631-18-8. (n.d.). Benchchem.

- Crystal Structure, Hydrogen bonding interactions, Hirshfeld surfaces, Energy frameworks, and DFT calculation of Diethyl 3-(4-substitutedbenzoyl)indolizine-1,2-dicarboxylates. (n.d.). ResearchGate.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- DIETHYL tert-BUTYLMALONATE. (n.d.). Organic Syntheses Procedure.

- Assessing Isocyanate Exposures in Polyurethane Industry Sectors Using Biological and Air Monitoring Methods. (2025, August 5). ResearchGate.

- Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate He-hua XIONG. (n.d.). Atlantis Press.

- Safety Data Sheet. (2025, August 16). Angene Chemical.

- 13.11 Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax.

- ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes. (n.d.).

- Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (n.d.).

- DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. (1998, January 15). CDC.

- Synthesis of Diethyl bis(2-cyanoethyl)malonate. (n.d.). PrepChem.com.

- The Role of Diethyl Acetamidomalonate in Pharmaceutical Synthesis. (n.d.).

- Diethyl 2-ethyl-2-phenylmalonate(76-67-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- DIETHYL ITACONATE - Safety Data Sheet. (2025, December 20). ChemicalBook.

- Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. (n.d.). SciSpace.

- Isocyanates. (n.d.). Occupational & Environmental Medicine Program.

- Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... (n.d.). ResearchGate.

- A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. (n.d.). Arkivoc.

- Quality Control of Isocyanates. (n.d.). Metrohm.

- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation.

- sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Drug Development Considerations for Additives to Organ Preservation Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isocyanates and human health: Multi-stakeholder information needs and research priorities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cdc.gov [cdc.gov]

An In-Depth Technical Guide to Diethyl 2-Isocyanatopentanedioate: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-isocyanatopentanedioate is a specialized bifunctional chemical entity with significant potential as a versatile building block in medicinal chemistry and drug development. Its structure incorporates both ester functionalities and a highly reactive isocyanate group, rendering it a valuable tool for the synthesis of diverse molecular scaffolds. This guide provides a comprehensive overview of its IUPAC nomenclature, a detailed protocol for its synthesis and characterization, and an exploration of its applications in the generation of small molecule libraries for drug discovery programs.

IUPAC Nomenclature and Chemical Structure

The systematic naming of organic molecules according to the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method for their identification. For a multifunctional compound like Diethyl 2-isocyanatopentanedioate, the nomenclature is determined by identifying the principal functional group and the parent chain.

-

Parent Chain: The longest carbon chain containing the principal functional group is a five-carbon dicarboxylic acid derivative, specifically a pentanedioic acid.

-

Principal Functional Group: In this molecule, the two ester groups are considered part of the parent chain, hence the name "pentanedioate."

-

Substituent: The isocyanate group (-N=C=O) is treated as a substituent on the parent chain. According to IUPAC rules, when the isocyanate group is not the principal functional group, it is denoted by the prefix "isocyanato-".[1]

-

Numbering: The carbon atoms of the pentanedioate chain are numbered starting from one of the ester carbonyl carbons to give the isocyanate group the lowest possible locant, which is position 2.

-

Ester Alkyl Groups: The two ethyl groups from the ester functionalities are named as a prefix, "diethyl."

Therefore, the correct IUPAC name for the molecule is diethyl 2-isocyanatopentanedioate .

Chemical Structure:

Synthesis of Diethyl 2-Isocyanatopentanedioate

The synthesis of α-isocyanato esters can be effectively achieved from the corresponding α-amino acid esters.[2][3] In the case of diethyl 2-isocyanatopentanedioate, the readily available starting material is diethyl L-glutamate. A common and efficient method for this transformation is phosgenation, often using a phosgene equivalent like triphosgene for enhanced safety and easier handling in a laboratory setting.[2]

Synthesis Workflow

The synthesis involves the reaction of diethyl L-glutamate hydrochloride with triphosgene in a biphasic solvent system with a base to neutralize the generated HCl.

Caption: Synthesis workflow for diethyl 2-isocyanatopentanedioate.

Detailed Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Purpose |

| Diethyl L-glutamate hydrochloride | Starting material |

| Triphosgene | Phosgene equivalent |

| Sodium bicarbonate (NaHCO₃) | Base |

| Dichloromethane (CH₂Cl₂) | Organic solvent |

| Magnesium sulfate (MgSO₄), anhydrous | Drying agent |

| 250 mL three-necked round-bottom flask | Reaction vessel |

| Mechanical stirrer | For efficient mixing |

| Ice bath | Temperature control |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Kugelrohr distillation apparatus | For purification |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, add dichloromethane (100 mL), a saturated aqueous solution of sodium bicarbonate (100 mL), and diethyl L-glutamate hydrochloride (e.g., 24.0 g, 0.1 mol).

-

Cooling: Cool the biphasic mixture to 0 °C using an ice bath.

-

Addition of Triphosgene: While stirring vigorously, add triphosgene (e.g., 10.0 g, 0.034 mol) in one portion. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 15-20 minutes. The reaction can then be allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with three additional portions of dichloromethane (3 x 30 mL).

-

Combine all organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

-

Purification: Purify the crude oil by Kugelrohr distillation under high vacuum to obtain the pure diethyl 2-isocyanatopentanedioate.

Self-Validation: The success of the synthesis can be validated at each step. The consumption of the starting material and the formation of the product can be monitored by TLC. The final product's identity and purity should be confirmed by spectroscopic methods.

Characterization

The structural integrity and purity of the synthesized diethyl 2-isocyanatopentanedioate should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected around 2250-2275 cm⁻¹ for the N=C=O stretch of the isocyanate group.[2] The presence of the ester carbonyl groups will be indicated by a strong absorption around 1735-1750 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the two ethyl groups (a triplet and a quartet) and the protons of the pentanedioate backbone. The proton at the α-carbon (C2) is expected to be a multiplet.

-

¹³C NMR will show distinct signals for the isocyanate carbon (around 120-130 ppm) and the two ester carbonyl carbons (around 170 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Application in Drug Development: Synthesis of a Urea and Carbamate Library

The high reactivity of the isocyanate group towards nucleophiles makes diethyl 2-isocyanatopentanedioate an excellent scaffold for generating libraries of compounds for high-throughput screening in drug discovery.[4] Isocyanates readily react with amines to form ureas and with alcohols to form carbamates, both of which are common and important functional groups in many pharmaceutical agents.

Reaction Workflow for Library Synthesis

A parallel synthesis approach can be employed to rapidly generate a library of derivatives from a selection of amines and alcohols.

Caption: Workflow for parallel synthesis of a urea and carbamate library.

General Protocol for Urea and Carbamate Synthesis

Materials and Equipment:

| Reagent/Equipment | Purpose |

| Diethyl 2-isocyanatopentanedioate | Scaffold molecule |

| Library of primary or secondary amines | Nucleophiles for urea formation |

| Library of primary or secondary alcohols | Nucleophiles for carbamate formation |

| Anhydrous solvent (e.g., THF, CH₂Cl₂) | Reaction medium |

| 96-well reaction block or individual vials | For parallel synthesis |

| Inert atmosphere (e.g., nitrogen, argon) | To prevent side reactions with moisture |

Procedure for Urea Synthesis:

-

In a reaction vessel under an inert atmosphere, dissolve diethyl 2-isocyanatopentanedioate (1 equivalent) in an anhydrous solvent.

-

Add the desired amine (1-1.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

Upon completion, the solvent can be removed in vacuo, and the resulting urea derivative can be purified by chromatography if necessary.

Procedure for Carbamate Synthesis:

-

In a reaction vessel under an inert atmosphere, dissolve diethyl 2-isocyanatopentanedioate (1 equivalent) in an anhydrous solvent.

-

Add the desired alcohol (1-1.1 equivalents).

-

For less reactive alcohols, a catalyst such as dibutyltin dilaurate (DBTDL) may be added in a catalytic amount.

-

The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent is removed, and the carbamate product is purified as needed.

Rationale for Experimental Choices:

-

Anhydrous Conditions: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[1] The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea as a byproduct. Therefore, anhydrous conditions are crucial for clean and high-yielding reactions.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the isocyanate with atmospheric moisture.

-

Stoichiometry: A slight excess of the nucleophile can be used to ensure complete consumption of the isocyanate, which can simplify purification.

-

Catalysis for Carbamate Formation: The reaction of isocyanates with alcohols is generally slower than with amines. A catalyst is often employed to increase the reaction rate.

Conclusion

Diethyl 2-isocyanatopentanedioate is a valuable, albeit specialized, chemical intermediate. Its synthesis from a common amino acid derivative is straightforward, and its bifunctional nature allows for the rapid generation of diverse molecular structures. For drug development professionals, this compound represents a powerful tool for creating libraries of novel urea and carbamate derivatives for biological screening, ultimately accelerating the discovery of new therapeutic agents.

References

-

International Union of Pure and Applied Chemistry. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Org. Synth. 2002, 78, 220. [Link]

-

Wikipedia. Isocyanate. [Link]

-

Chemistry LibreTexts. Nomenclature of Esters. [Link]

-

Chemistry Steps. How to Name a Compound with Multiple Functional Groups. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

Sources

Methodological & Application

Application Note: Probing Protein Interactions with Di-Imidoester Cross-Linkers

A Technical Guide to Using Amine-Reactive Homobifunctional Reagents for Studying Protein Structure and Function

A Note on Reagent Selection: The topic requested, "Diethyl 2-isocyanatopentanedioate," refers to a chemical not commonly utilized or documented as a protein cross-linking agent. Isocyanates react readily with primary amines to form urea linkages[1][2][3]. However, for robust and reproducible protein-protein cross-linking studies, a well-characterized reagent is paramount. This guide will focus on a class of extensively validated and functionally analogous reagents: homobifunctional di-imidoesters , such as Dimethyl Pimelimidate (DMP) and Dimethyl Suberimidate (DMS) . These reagents offer a reliable method for covalently linking proteins through their primary amine groups, providing valuable insights into protein quaternary structure and interaction networks.

Introduction: The Rationale for Covalent Cross-Linking

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. While many interactions are stable enough for co-immunoprecipitation or pull-down assays, transient or weak interactions often evade detection. Chemical cross-linking provides a powerful solution by "freezing" these interactions, creating stable covalent bonds between nearby proteins. This allows for the subsequent identification of interaction partners and the mapping of interaction interfaces.[4][5]

Homobifunctional cross-linkers are chemical reagents with two identical reactive groups, designed to covalently link similar functional groups on proteins.[4][6][7] Di-imidoesters like DMP and DMS are classic examples, specifically targeting primary amines found at the N-terminus of polypeptides and on the side chain of lysine (Lys, K) residues.[8][9]

Causality Behind the Choice of Di-imidoesters:

-

Specificity: Imidoesters are highly specific for primary amines under mild alkaline conditions (pH 8.0-9.0), minimizing off-target modifications.[10][11]

-

Charge Preservation: The resulting amidine bond retains a positive charge, which is crucial for preserving the native charge distribution and minimizing structural perturbations of the protein.[12]

-

Defined Spacer Arm: DMP and DMS possess spacer arms of 9.2 Å and 11.0 Å, respectively, which act as molecular rulers, providing distance constraints for structural modeling.[13]

This application note provides a comprehensive framework for utilizing di-imidoester cross-linkers to investigate protein complexes, offering detailed protocols, validation strategies, and data interpretation guidelines for researchers in basic science and drug development.

The Mechanism of Amine-Reactive Cross-Linking

The core of di-imidoester chemistry lies in the reaction of the imidoester functional group with a primary amine. This reaction proceeds efficiently at a slightly alkaline pH (8.0-9.0), where the target lysine residues are predominantly deprotonated and thus nucleophilic.

The reaction forms a stable amidine linkage. Because the cross-linker is homobifunctional, this reaction can occur at both ends of the reagent, creating an intramolecular (within the same protein) or intermolecular (between different proteins) covalent bridge.

Caption: Reaction mechanism of a di-imidoester with protein primary amines.

Experimental Design & Protocol

A successful cross-linking experiment requires careful optimization. The goal is to maximize the yield of desired cross-linked species (e.g., dimers, trimers) while minimizing the formation of large, insoluble aggregates.

Critical Parameters & Optimization

Before proceeding to the main protocol, it is essential to perform optimization experiments. This involves titrating the cross-linker concentration and varying the reaction time.

| Parameter | Rationale & Starting Point | Optimization Range |

| Protein Concentration | Higher concentrations favor intermolecular cross-linking. | 0.1 - 5 mg/mL |

| Cross-linker Molar Excess | A balance between efficiency and aggregation.[13] | 10-fold to 50-fold molar excess over protein. |

| Reaction Buffer | Must be amine-free. HEPES, Borate, or Phosphate buffers are suitable.[14] | pH 8.0 - 9.0 |

| Reaction Time | Controls the extent of cross-linking. | 15 min - 2 hours |

| Temperature | Lower temperatures can slow the reaction and reduce aggregation. | 4°C to Room Temperature |

| Quenching Reagent | Stops the reaction by consuming excess cross-linker. | 20-50 mM Tris or Glycine |

Protocol: Cross-Linking of a Purified Protein Complex

This protocol provides a starting point for cross-linking a purified protein or protein complex in solution.

Materials:

-

Purified protein sample (in amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)

-

Dimethyl Pimelimidate (DMP) or Dimethyl Suberimidate (DMS)

-

Amine-free reaction buffer (e.g., 0.2 M Triethanolamine, pH 8.0 or 0.1 M Sodium Borate, pH 8.5)[12][13]

-

Quenching buffer (1 M Tris-HCl, pH 7.5)

-

SDS-PAGE loading buffer (e.g., Laemmli buffer)

Procedure:

-

Sample Preparation: Prepare your protein sample at the desired concentration (e.g., 1 mg/mL) in the amine-free reaction buffer. Ensure any prior buffer exchange has removed all traces of amine-containing buffers like Tris.

-

Cross-linker Preparation: Immediately before use, weigh out the required amount of DMP or DMS and dissolve it in the reaction buffer to create a fresh stock solution (e.g., 10 mg/mL).[15] DMP and DMS are susceptible to hydrolysis, so this step must be performed quickly.[15]

-

Initiate Reaction: Add the calculated volume of the cross-linker stock solution to the protein sample. For example, add a 20- to 30-fold molar excess if the protein concentration is below 5 mg/mL.[13] Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[13] For sensitive proteins or to slow the reaction, incubation can be performed at 4°C for a longer duration (e.g., 2 hours).

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1 M Tris to a 1 mL reaction). Incubate for an additional 15 minutes at room temperature.

-

Analysis: The cross-linked sample is now ready for analysis. The most common method is SDS-PAGE followed by Coomassie staining or Western blotting. Add an appropriate volume of SDS-PAGE loading buffer, heat the sample at 70-95°C for 5-10 minutes, and load onto the gel.[16]

Data Analysis & Interpretation

SDS-PAGE and Western Blot Analysis

The primary output of a cross-linking experiment is typically visualized on a polyacrylamide gel. Upon successful cross-linking, you should observe the appearance of new, higher molecular weight bands corresponding to dimers, trimers, and other oligomeric states of your protein(s) of interest.[17]

-

Control Lanes: Always run a "zero-time" or "no cross-linker" control sample alongside your cross-linked samples. This lane should only show the monomeric protein band(s).

-

Interpretation: The molecular weight of the new bands can confirm the stoichiometry of the complex. For example, if your protein has a molecular weight of 50 kDa, a band at 100 kDa suggests a dimer, a band at 150 kDa a trimer, and so on.

Caption: General experimental workflow for protein cross-linking.

Mass Spectrometry for High-Resolution Mapping

For a more detailed analysis, cross-linking can be combined with mass spectrometry (XL-MS).[18][19] This powerful technique allows for the precise identification of the cross-linked peptides and even the specific lysine residues involved in the interaction.[20] This provides high-resolution distance constraints that are invaluable for computational modeling of protein and complex structures.[21][22]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No cross-linking observed | Inactive cross-linker (hydrolyzed). | Always use fresh, high-quality cross-linker powder and prepare solutions immediately before use. |

| Buffer contains primary amines (e.g., Tris). | Perform thorough buffer exchange into an amine-free buffer like HEPES, Borate, or PBS. | |

| pH is too low. | Ensure the final reaction pH is between 8.0 and 9.0.[11] | |

| Excessive aggregation/precipitation | Cross-linker concentration is too high. | Perform a titration to find the optimal cross-linker concentration. Reduce the molar excess. |

| Protein concentration is too high. | Reduce the protein concentration to favor intramolecular or simple intermolecular cross-links. | |

| Reaction time is too long. | Perform a time-course experiment (e.g., 5, 15, 30, 60 min) to find the optimal incubation time. | |

| Smearing on SDS-PAGE gel | Heterogeneous cross-linking products. | This is common. Optimize concentration and time to favor discrete, lower-order species. |

Conclusion

Homobifunctional di-imidoester cross-linkers like DMP and DMS are invaluable tools for structural and cellular biology. They provide a robust method to covalently capture protein-protein interactions, enabling the study of complex stoichiometries and architectures. By carefully optimizing reaction conditions and employing appropriate analytical techniques, from SDS-PAGE to mass spectrometry, researchers can gain profound insights into the intricate networks that govern biological function.

References

-

Haupt, C., et al. (2022). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

G-Biosciences. How to cross-link proteins. Available at: [Link]

-

Leitner, A., et al. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH. Available at: [Link]

-

Gao, X., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. Available at: [Link]

-

Rappaport, R., et al. (1998). Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. Available at: [Link]

-

Greenfield, E.A. (2019). Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). PubMed. Available at: [Link]

-

Gao, X., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. PMC - PubMed Central. Available at: [Link]

-

Greenfield, E.A. (2019). Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). CSH Protocols. Available at: [Link]

-

Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. Available at: [Link]

-

Davies, G.E., & Stark, G.R. (1970). Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins. PNAS. Available at: [Link]

-

De-la-Torre, P., et al. (2023). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. ResearchGate. Available at: [Link]

-

O'Reilly, F.J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Portland Press. Available at: [Link]

- Cohn, D., & Giammattei, G. (2017). Methods and compositions for making an amino acid triisocyanate. Google Patents.

-

Au, T.J., & Clark, D.J. (2012). Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes. NIH. Available at: [Link]

-

O'Reilly, F. (2022). Developing crosslinking mass spectrometry. YouTube. Available at: [Link]

-

Bernstein, J.A., et al. (1981). Chemical Characterization of Isocyanate-Protein Conjugates. CDC Stacks. Available at: [Link]

-

Schmidt, C., & Sinz, A. (2017). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. PubMed. Available at: [Link]

-

Davies, M.J. (2021). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI. Available at: [Link]

-

Wikipedia. Isocyanate. Available at: [Link]

-

Davies, G.E., & Stark, G.R. (1970). Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins. PNAS. Available at: [Link]

-

Sabbioni, G., & Tinner, U. (1998). Reactions of 4 methylphenyl isocyanate with amino acids. Taylor & Francis Online. Available at: [Link]

-

Hermanson, G.T. (2013). Homobifunctional Crosslinkers. ResearchGate. Available at: [Link]

-

G-Biosciences. Protein Cross-Linkers. Available at: [Link]

Sources

- 1. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. korambiotech.com [korambiotech.com]

- 6. Protein Crosslinking | Thermo Fisher Scientific - CA [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 10. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sign In [cshprotocols.cshlp.org]

- 12. pnas.org [pnas.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. fgsc.net [fgsc.net]

- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 16. m.youtube.com [m.youtube.com]

- 17. pnas.org [pnas.org]

- 18. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. portlandpress.com [portlandpress.com]

- 21. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes [elifesciences.org]

Diethyl 2-isocyanatopentanedioate as a linker in bioconjugation

Application Note: Diethyl 2-isocyanatopentanedioate as a Linker Precursor in Bioconjugation

Executive Summary

Diethyl 2-isocyanatopentanedioate (CAS: 145080-95-1) is a specialized heterobifunctional reagent used primarily in the synthesis of small molecule drug conjugates (SMDCs) and radioligands. Its core utility lies in its isocyanate (-N=C=O) functionality, which reacts rapidly and selectively with primary amines to form stable urea linkages.

This reagent is the critical building block for the Glutamate-Urea-Lysine (Glu-Urea-Lys) pharmacophore, the industry-standard binding motif for Prostate-Specific Membrane Antigen (PSMA) . Unlike the acid-labile di-tert-butyl analog often used in solid-phase peptide synthesis (SPPS), the diethyl ester variant is ideal for solution-phase synthesis, large-scale manufacturing, and applications requiring base-labile deprotection strategies.

This guide details the chemical basis, reaction mechanisms, and step-by-step protocols for utilizing Diethyl 2-isocyanatopentanedioate to generate high-affinity PSMA ligands and other urea-linked bioconjugates.

Chemical Basis & Mechanism[1]

The Molecule

-

IUPAC Name: Diethyl 2-isocyanatopentanedioate

-

Functional Groups:

-

Isocyanate (C-2): Highly electrophilic; reacts with nucleophiles (amines, thiols, alcohols).

-

Ethyl Esters (C-1, C-5): Protecting groups for the glutamate carboxylates; hydrolyzable under basic conditions.

-

-

Role: Acts as the "Glutamate" donor in the formation of the Glu-Urea-X motif.

Reaction Mechanism: Urea Formation

The primary conjugation event is the nucleophilic addition of a primary amine (e.g., the

Figure 1: Mechanism of urea bond formation between Diethyl 2-isocyanatopentanedioate and a primary amine.

Application Focus: PSMA-Targeted Ligand Synthesis

The most high-value application of this reagent is the synthesis of PSMA inhibitors for radiopharmaceutical therapy (e.g.,

Comparison of Reagents

| Feature | Diethyl 2-isocyanatopentanedioate | Di-tert-butyl 2-isocyanatopentanedioate |

| Protecting Group | Ethyl Ester (Et) | tert-Butyl Ester (tBu) |

| Deprotection | Basic Hydrolysis (LiOH/NaOH) | Acidolysis (TFA/HCl) |

| Primary Use | Solution-phase synthesis; Base-stable scaffolds | Solid-phase synthesis (SPPS); Acid-stable scaffolds |

| Cost | Generally Lower | Generally Higher |

| Scalability | High (Avoids TFA waste) | Moderate |

Detailed Protocols

Protocol A: Solution-Phase Conjugation (Urea Formation)

Objective: Conjugate Diethyl 2-isocyanatopentanedioate to an amine-containing scaffold (e.g., H-Lys(Z)-OH or a linker-drug intermediate).

Materials:

-

Reagent A: Diethyl 2-isocyanatopentanedioate (1.0 - 1.2 equivalents).

-

Reagent B: Amine-bearing scaffold (1.0 equivalent).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Atmosphere: Dry Nitrogen or Argon (Isocyanates are moisture sensitive).

Step-by-Step Procedure:

-

Preparation: Dissolve the Amine-bearing scaffold (Reagent B) in anhydrous DCM/DMF (concentration ~0.1 M).

-

Activation: Add DIPEA (2.0 equivalents) to the solution to ensure the amine is deprotonated.

-

Addition: Cool the solution to 0°C on an ice bath. Add Diethyl 2-isocyanatopentanedioate dropwise.

-

Note: Slow addition prevents localized concentration spikes that could lead to side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours.

-

Monitoring: Monitor reaction progress via LC-MS or TLC. The isocyanate peak should disappear, and the product mass (M+229 Da) should appear.

-

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude urea intermediate using Flash Column Chromatography (Silica gel; Gradient: Hexanes/Ethyl Acetate or DCM/MeOH).

Protocol B: Deprotection of Ethyl Esters

Objective: Hydrolyze the ethyl esters to expose the free carboxylic acids required for PSMA binding.

Materials:

-

Substrate: Purified Urea Conjugate (from Protocol A).

-

Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

-

Solvent: THF/Water (1:1) or MeOH/Water (1:1).

Step-by-Step Procedure:

-

Dissolution: Dissolve the Urea Conjugate in THF (or MeOH).

-

Saponification: Add an aqueous solution of LiOH (2.5 to 4.0 equivalents).

-

Stoichiometry: You need at least 2 equivalents for the two esters, plus excess to drive kinetics.

-

-

Reaction: Stir at Room Temperature for 1–4 hours.

-

Critical Control: Do not heat excessively (>40°C) to avoid damaging the urea linkage or other sensitive moieties on the scaffold.

-

-

Neutralization: Acidify the reaction mixture carefully to pH ~2–3 using 1M HCl.

-

Isolation: Extract with Ethyl Acetate or purify directly via preparative HPLC (C18 column) if the product is water-soluble.

-

Lyophilization: Freeze-dry the collected fractions to obtain the final PSMA ligand.

Workflow Visualization

Figure 2: Complete workflow for synthesizing PSMA ligands using Diethyl 2-isocyanatopentanedioate.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Conjugation) | Moisture contamination | Use anhydrous solvents and inert gas; isocyanates hydrolyze to amines which then react with remaining isocyanate to form dimers. |

| Incomplete Deprotection | Insufficient base or solubility | Switch to LiOH in THF/H2O (LiOH is more soluble in organic mixtures than NaOH). Increase time, not temp. |

| Side Products | Isocyanate dimerization | Store reagent at -20°C under argon. Do not use if liquid is cloudy/precipitated. |

| Poor Solubility | Hydrophobic ethyl esters | The intermediate may be very lipophilic. Ensure the solvent system for deprotection (e.g., THF) fully solubilizes the starting material. |

References

-

Eder, M., et al. (2012). "68Ga-Complex Lipophilicity and the Targeting Property of a Urea-Based PSMA Inhibitor for PET Imaging." Bioconjugate Chemistry, 23(4), 688–697.

-

Kopka, K., et al. (2017). "Glu-Urea-Lys-Based PSMA Ligands: The Chemistry Behind." The Journal of Nuclear Medicine, 58(Supplement 2), 17S-26S.

-

Banerjee, S. R., et al. (2010). "Synthesis and Evaluation of Technetium-99m- and Rhenium-Labeled Inhibitors of the Prostate-Specific Membrane Antigen (PSMA)." Journal of Medicinal Chemistry, 53(14), 5333–5341.

-

Musicki, B., et al. (2005). "Synthesis of Carbohydrate-Based Urea Inhibitors of Prostate-Specific Membrane Antigen." Bioorganic & Medicinal Chemistry Letters, 15(1), 179-182.

-

Common Organic Chemistry. (2023). "Ester Hydrolysis (Saponification) Standard Protocols."

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-isocyanatopentanedioate

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of Diethyl 2-isocyanatopentanedioate. It addresses common impurities, troubleshooting strategies, and best practices to ensure high purity and yield. Our approach is grounded in established chemical principles and field-proven methodologies to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Diethyl 2-isocyanatopentanedioate?

The predominant synthetic route is the phosgenation of Diethyl L-glutamate hydrochloride. This involves reacting the amine hydrochloride salt with a phosgene source, such as phosgene gas, diphosgene, or triphosgene, in an inert solvent.[1] Triphosgene is often preferred in laboratory settings due to its solid form, which is safer to handle than gaseous phosgene.[2]

Q2: What are the primary classes of impurities I should be aware of?

Impurities in this synthesis can be broadly categorized into four groups:

-

Unreacted Starting Materials: Residual Diethyl L-glutamate hydrochloride.

-

Side-Reaction Products: Ureas, biurets, and carbamoyl chlorides formed during the reaction.

-

Degradation Products: Primarily Diethyl 2-aminopentanedioate (the corresponding amine) resulting from hydrolysis of the isocyanate.[1][3][4]

-

Process-Related Impurities: Residual solvents and acidic contaminants like hydrogen chloride (HCl).[5][6]

Q3: Why is stringent moisture control so critical throughout the synthesis and workup?

Isocyanates are highly electrophilic and react readily with nucleophiles, including water.[1][4] Exposure to moisture leads to the hydrolysis of the isocyanate group (-NCO) to an unstable carbamic acid, which then decarboxylates to form the primary amine (Diethyl 2-aminopentanedioate).[1] This newly formed amine can then react with another molecule of the isocyanate starting material to form a stable, high-boiling urea impurity, significantly reducing the yield and complicating purification.[1][7]

Q4: What are the most effective analytical techniques for assessing the purity of Diethyl 2-isocyanatopentanedioate?

A combination of techniques is recommended for a comprehensive purity assessment:

-

Fourier-Transform Infrared Spectroscopy (FTIR): This is the quickest method to confirm the presence of the desired product and common impurities. Look for the strong, characteristic -N=C=O stretching band around 2250-2275 cm⁻¹. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) indicates the consumption of the starting amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and allows for the quantification of impurities if an internal standard is used.

-

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents and some byproducts.[8]

-

Titration: A classic method to determine the isocyanate content (%NCO) involves reacting the sample with an excess of a standard solution of di-n-butylamine and back-titrating the unreacted amine with a standard acid.[8]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of Diethyl 2-isocyanatopentanedioate, detailing their root causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Isocyanate

| Potential Cause | Scientific Explanation | Recommended Solution |

| Incomplete Reaction | The conversion of the amine hydrochloride to the isocyanate may be insufficient due to inadequate phosgenating agent, low temperature, or short reaction time. The intermediate carbamoyl chloride may not have fully eliminated HCl.[1] | Verification: Monitor the reaction using FTIR by withdrawing aliquots. The disappearance of the amine N-H stretch and the appearance of the strong -NCO peak are key indicators. Action: Ensure at least a stoichiometric amount of the phosgenating agent is used. If using triphosgene, remember it is equivalent to three molecules of phosgene. Cautiously increase the reaction temperature or extend the reaction time as needed. |

| Product Hydrolysis | The presence of water in the reaction vessel, solvents, or during the aqueous workup will hydrolyze the isocyanate product into its corresponding amine, which then forms ureas.[1][7] | Verification: Check for the presence of a white precipitate (urea byproduct). An FTIR spectrum may show C=O stretching from urea around 1640 cm⁻¹. Action: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and assemble the apparatus hot under an inert atmosphere (Nitrogen or Argon). Conduct the reaction and workup under strictly anhydrous conditions. Avoid aqueous washes if possible. |

| Product Polymerization | Isocyanates can self-react, especially at elevated temperatures, to form trimers (isocyanurates) or other polymers. This is more common with aliphatic isocyanates.[1] | Verification: The reaction mixture may become viscous or solidify. High molecular weight species may be observed by MS. Action: Maintain strict temperature control throughout the reaction and purification. Avoid excessive heating during solvent removal or distillation. Store the purified product at a low temperature. |

Problem 2: Final Product is Contaminated with Acidic Impurities

| Potential Cause | Scientific Explanation | Recommended Solution |

| Residual Hydrogen Chloride (HCl) | HCl is a byproduct of the phosgenation reaction.[1] Its presence can catalyze side reactions and affect the stability and reactivity of the final product.[6] | Verification: Test the pH of a water extract of the product. The crude product will be acidic. Action: After the reaction is complete, purge the reaction mixture with a stream of dry nitrogen for 30-60 minutes to drive off dissolved HCl gas.[2] This is typically done before solvent removal. |

| Hydrolyzable Chlorides | These are chlorinated byproducts, including the carbamoyl chloride intermediate, that can slowly release HCl over time, leading to product degradation.[6] | Verification: Specialized analytical tests are required to quantify hydrolyzable chlorides. Product instability or a gradual decrease in pH over time can be an indicator. Action: Ensure the reaction goes to completion to minimize the carbamoyl chloride intermediate. Purification by fractional vacuum distillation is highly effective at removing these less volatile impurities. |

Problem 3: Presence of High-Boiling Impurities in the Distilled Product

| Potential Cause | Scientific Explanation | Recommended Solution |

| Urea Formation | As explained previously, any amine formed via hydrolysis will react with the isocyanate product to form a disubstituted urea. These ureas have very high boiling points and are difficult to remove.[1][7] | Verification: NMR spectroscopy can identify the characteristic signals of the urea structure. A significant amount of non-volatile residue after distillation is a strong indicator. Action: Prevention is the best cure. Implement rigorous moisture exclusion. If urea has formed, it is best removed by fractional vacuum distillation, as it is significantly less volatile than the target isocyanate. |

| Biuret Formation | The urea impurity can potentially react with another molecule of isocyanate to form a biuret, which has an even higher boiling point.[1] | Verification: Similar to ureas, these are high molecular weight byproducts detectable by NMR or MS. Action: This is a consequence of urea formation. The primary solution is to prevent hydrolysis. Effective fractional distillation is required for removal. |

Summary of Common Impurities and Analytical Signatures

| Impurity | Chemical Name | Origin | Key Analytical Signature (FTIR) |

| Starting Material | Diethyl 2-aminopentanedioate Hydrochloride | Incomplete Reaction | Broad N-H stretch (~2400-3200 cm⁻¹ for amine salt) |

| Hydrolysis Product | Diethyl 2-aminopentanedioate | Product Degradation | N-H stretch (~3300-3400 cm⁻¹) |

| Urea Byproduct | Symmetrical Urea Derivative | Reaction of Isocyanate + Amine | N-H stretch (~3300 cm⁻¹), Amide I C=O stretch (~1640 cm⁻¹) |

| Intermediate | Carbamoyl Chloride Derivative | Incomplete Reaction | C=O stretch (~1780 cm⁻¹) |

| Acidic Impurity | Hydrogen Chloride | Reaction Byproduct | N/A (indirectly affects stability) |

Visualizing Impurity Formation

The following diagram illustrates the primary synthesis pathway for Diethyl 2-isocyanatopentanedioate and the critical junctures where common impurities are formed.

Caption: Synthesis pathway and formation of key impurities.

Experimental Protocol: Purification by Fractional Vacuum Distillation

Fractional distillation under high vacuum is the most effective method for purifying Diethyl 2-isocyanatopentanedioate, as it efficiently separates the product from non-volatile residues (like ureas) and less volatile impurities.[9]

Safety First: Isocyanates are potent respiratory sensitizers and lachrymators. Always perform this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves.

Apparatus:

-

A round-bottom flask (distillation pot).

-

A short Vigreux fractionating column (e.g., 10-20 cm).

-

A distillation head with a thermometer.

-

A condenser.

-

A receiver adapter (e.g., a "pig" or Perkin triangle to collect fractions without breaking the vacuum).

-

Receiving flasks.

-

A high-vacuum pump with a cold trap.

-

A heating mantle with a stirrer.

-

All glassware must be oven-dried and assembled while hot under an inert atmosphere.

Procedure:

-

Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease.

-

Charge the Flask: Transfer the crude Diethyl 2-isocyanatopentanedioate to the distillation pot along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Evacuate the System: Turn on the condenser cooling water. Close the system to the atmosphere and slowly open it to the vacuum pump. Allow the system to evacuate to the lowest possible pressure.

-

Heating: Once a stable high vacuum is achieved, begin stirring and gently heat the distillation pot.

-

Collect Fractions:

-

Fore-run: Collect any low-boiling fractions, which may include residual solvents.

-

Main Fraction: The product will distill at a constant temperature. Collect this fraction in a separate receiver. The boiling point will depend on the vacuum level.

-

Residue: Stop the distillation before the pot goes to dryness. The residue will contain high-boiling impurities like ureas and polymers.

-

-

Shutdown: Allow the system to cool completely to room temperature before slowly venting it with a dry, inert gas (e.g., nitrogen). Do not vent with air, as this will introduce moisture.

-

Storage: Immediately cap the collected product and store it under an inert atmosphere in a refrigerator or freezer to prevent degradation.

References

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

Wikipedia. Isocyanate. Retrieved from [Link]

- Google Patents. (2018, August 28). L-glutamic acid derivative and synthesis method and application thereof.

- Google Patents. (1987, April 28). Method for scavenging acidic impurities from polymeric isocyanates.

- Google Patents. (1991, August 20). Preparation of n-aryl amines from isocyanates.

-

Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]

-

ResearchGate. Hydrolysis reaction of isocyanate. Retrieved from [Link]

- Google Patents. (1994, February 1). Hydrolysis process for polyamines.

-

Journal of Chromatography A. (1991, January 11). Indirect determination of isocyanates by gas chromatography. Retrieved from [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. US5041670A - Preparation of n-aryl amines from isocyanates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4661627A - Method for scavenging acidic impurities from polymeric isocyanates - Google Patents [patents.google.com]

- 7. US5283364A - Hydrolysis process for polyamines - Google Patents [patents.google.com]

- 8. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

Stability and storage of Diethyl 2-isocyanatopentanedioate

Executive Summary & Chemical Profile